4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine
Description
4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine is a branched aliphatic amine featuring a 5-methylthiophen-2-yl substituent. The compound’s structure comprises a pentan-1-amine backbone with a methyl group at the 4-position and a 5-methylthiophene ring attached to the terminal amine (Figure 1). The methyl groups on both the thiophene ring and the pentyl chain enhance lipophilicity, which may impact its pharmacokinetic behavior .
Properties
Molecular Formula |
C11H19NS |
|---|---|
Molecular Weight |
197.34 g/mol |
IUPAC Name |
4-methyl-1-(5-methylthiophen-2-yl)pentan-1-amine |
InChI |
InChI=1S/C11H19NS/c1-8(2)4-6-10(12)11-7-5-9(3)13-11/h5,7-8,10H,4,6,12H2,1-3H3 |
InChI Key |
XCNBYCKSKMOWPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(CCC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as 2-bromo-5-methylthiophene, using a palladium-catalyzed coupling reaction.
Attachment of the Pentane Chain: The pentane chain can be introduced via a Grignard reaction, where the thiophene ring is reacted with a suitable Grignard reagent, such as 4-methylpentylmagnesium bromide.
Introduction of the Amine Group: The final step involves the conversion of the intermediate product to the desired amine through reductive amination using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of 4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amine derivatives
Substitution: Alkylated or acylated products
Scientific Research Applications
4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
Biological Activity
4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development, particularly in relation to neurological disorders.
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H17NS
- Molecular Weight : 211.34 g/mol
- IUPAC Name : 4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine
The presence of a thiophene ring contributes to its unique properties and potential biological activity.
Biological Activity Overview
Recent studies have indicated that 4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine may exhibit various biological activities, particularly as a modulator of neurotransmitter systems. Its potential applications include:
- Neurological Disorders : The compound may serve as a lead candidate in the development of treatments for conditions such as neuropathic pain and anxiety disorders due to its interaction with GABA transporters .
- GABA Transporter Inhibition :
- Antinociceptive Properties :
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | pIC50 (mGAT Inhibition) | Antinociceptive Effect (Rodent Models) |
|---|---|---|
| 4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine | TBD | TBD |
| Compound 50a | 5.43 | Yes |
| Compound 56a | 5.36 | Yes |
Note: TBD = To Be Determined based on further studies.
Research Insights
A study published in a peer-reviewed journal highlighted the structure–activity relationship (SAR) of similar compounds, indicating that modifications to the thiophene ring could enhance inhibitory potency on GABA transporters . The introduction of specific functional groups was found to significantly affect the binding affinity and biological activity.
Potential Applications in Drug Development
Given its biological activity, 4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine is being considered for further development as a pharmacological agent targeting:
- Neuropathic Pain Management : By modulating GABAergic transmission, it may provide relief from chronic pain conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
